1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound features a piperidin-4-ol moiety attached to a 2-chloro-6-methylpyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine and piperidin-4-ol.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dioxane, under reflux conditions. A base like potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloro-6-methylpyrimidine is reacted with piperidin-4-ol in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the piperidin-4-ol moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Ketones or aldehydes derived from the piperidin-4-ol moiety.
Reduction Products: Reduced forms of the pyrimidine ring or the piperidin-4-ol moiety.
Scientific Research Applications
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol.
Piperidin-4-ol: Another precursor that contributes to the piperidine moiety in the final compound.
Other Pyrimidine Derivatives: Compounds like 2,4-dichloro-5-methylpyrimidine, which share structural similarities.
Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring with a piperidin-4-ol moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHMUSFWXFWFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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